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molecular formula C32H39N2O4P B1243636 Diethyl 7-(3,4,5-triphenyl-2-oxo-2,3-dihydroimidazol-1-yl)heptanephosphonate

Diethyl 7-(3,4,5-triphenyl-2-oxo-2,3-dihydroimidazol-1-yl)heptanephosphonate

Cat. No. B1243636
M. Wt: 546.6 g/mol
InChI Key: ROEBFCUWXFBXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05338752

Procedure details

A solution of 1,4,5-triphenyl-3-(7-bromoheptyl)-imidazol-2-one (1.0 g) and triethylphosphite (1.66 g) in xylene (5 ml) was heated at reflux temperature for 40 hours. The solution was evaporated to an oil and chromatographed on silica gel (ethyl acetate/ethanol)The resulting oil was taken up in diethyl ether, filtered and evaporated to give diethyl 7-(3,4,5-triphenyl-2-oxo-2,3-dihydroimidazol-1-yl)heptanephosphonate as a clear oil (0.84 g, 75%).
Name
1,4,5-triphenyl-3-(7-bromoheptyl)-imidazol-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[C:10]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[N:9]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]Br)[C:8]2=[O:32])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:33]([O:35][P:36]([O:40]CC)[O:37][CH2:38][CH3:39])[CH3:34]>C1(C)C(C)=CC=CC=1>[C:1]1([N:7]2[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[C:10]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[N:9]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][P:36]([O:37][CH2:38][CH3:39])(=[O:40])[O:35][CH2:33][CH3:34])[C:8]2=[O:32])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
1,4,5-triphenyl-3-(7-bromoheptyl)-imidazol-2-one
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(N(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)CCCCCCCBr)=O
Name
Quantity
1.66 g
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to an oil
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (ethyl acetate/ethanol)The resulting oil
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(N(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)CCCCCCCP(OCC)(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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